

# Thermochemical Data for Allyl Propionate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Allyl propionate**

Cat. No.: **B1584478**

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## Abstract

This technical guide provides a summary of available thermochemical and physical data for **allyl propionate** (prop-2-enyl propanoate), a compound of interest in various chemical and pharmaceutical applications. Due to a notable lack of experimentally determined thermochemical values in publicly accessible literature, this report presents data estimated using the Joback group contribution method. Furthermore, it outlines generalized, detailed experimental protocols for the determination of key thermochemical properties, offering a foundational methodology for researchers seeking to establish empirical values for this and similar ester compounds.

## Introduction

**Allyl propionate** ( $C_6H_{10}O_2$ ) is a carboxylic ester recognized for its fruity aroma and is used as a flavoring and fragrance agent. Beyond these applications, its chemical structure, featuring both an ester group and a terminal alkene, makes it a potentially valuable building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation and heat capacity, is crucial for process design, safety analysis, and reaction modeling in drug development and other scientific research.

This document addresses the current gap in experimental thermochemical data for **allyl propionate**. It provides a compilation of its known physical properties and a set of estimated

thermochemical data calculated via the Joback method. To facilitate future experimental work, this guide also includes detailed, generalized protocols for key thermochemical experiments, including bomb calorimetry, differential scanning calorimetry, and methods for determining the enthalpy of vaporization.

## Physical Properties of Allyl Propionate

A summary of the available physical properties for **allyl propionate** is presented in Table 1. These values have been compiled from various sources and represent the most consistently reported data.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	114.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	2408-20-0	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	122.4 - 125 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	0.904 - 0.913 g/cm <sup>3</sup> at 20-25 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.407 - 1.413	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	33.5 - 39.44 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Vapor Pressure	13.9 mmHg at 25 °C	<a href="#">[3]</a>
Water Solubility	3.649 g/L at 25 °C	<a href="#">[3]</a>
SMILES	CCC(=O)OCC=C	<a href="#">[2]</a>

## Estimated Thermochemical Data for Allyl Propionate

The following thermochemical data (Table 2) for **allyl propionate** in the ideal gas phase have been estimated using the Joback group contribution method. It is critical to note that these are theoretical estimations and should be used with the understanding that they are not a substitute for experimentally determined values.

Property	Estimated Value	Units
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	-328.61	kJ/mol
Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	-173.12	kJ/mol
Ideal Gas Heat Capacity (Cp) at 298.15 K	167.33	J/(mol·K)
Enthalpy of Vaporization ( $\Delta H_{vap}$ ) at Normal Boiling Point	35.83	kJ/mol
Enthalpy of Fusion ( $\Delta H_{fus}$ )	14.93	kJ/mol

Disclaimer: These values were calculated using an online implementation of the Joback method and are intended for estimation purposes only.

## Generalized Experimental Protocols for Thermochemical Data Determination

The following sections outline detailed, generalized methodologies for the experimental determination of the primary thermochemical properties of liquid esters like **allyl propionate**.

### Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a constant-volume bomb calorimeter.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To measure the heat released during the complete combustion of a known mass of **allyl propionate** in a high-pressure oxygen environment.

Materials:

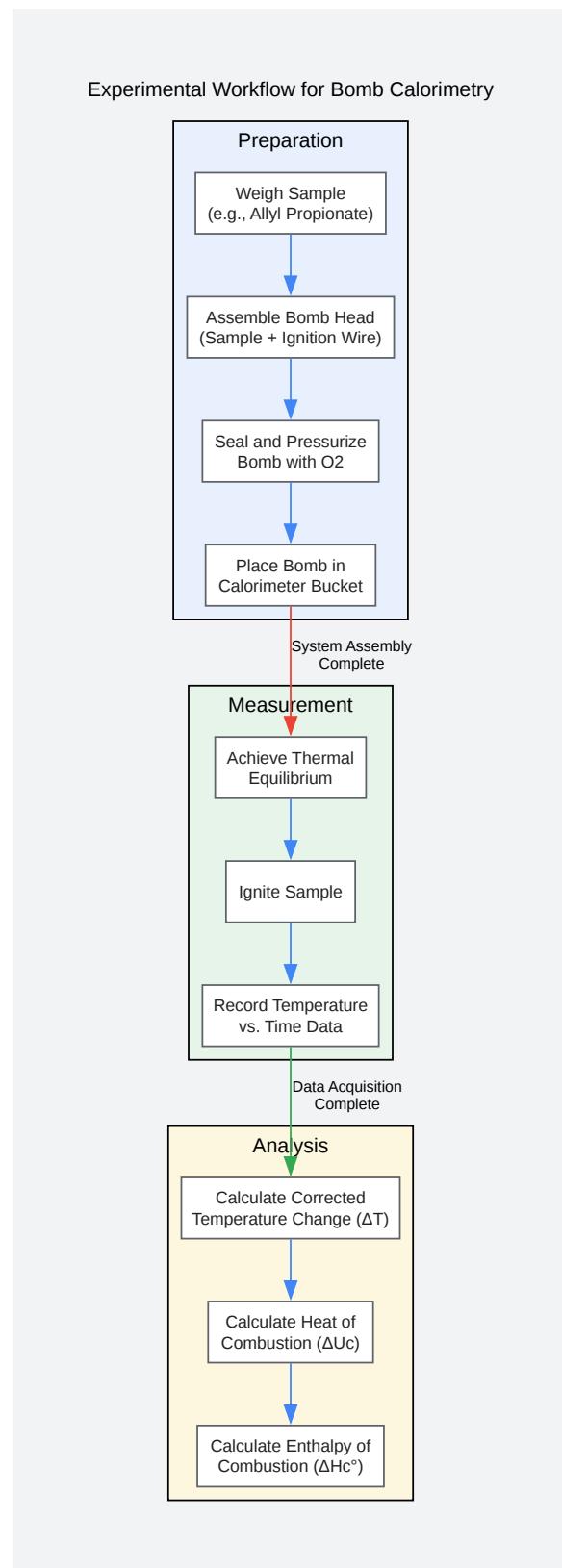
- Isoperibol or static jacket bomb calorimeter

- Oxygen bomb vessel
- Crucible (platinum or stainless steel)
- Ignition wire (nichrome or platinum)
- Benzoic acid (for calibration)
- High-purity oxygen
- Distilled water
- Analytical balance ( $\pm 0.1$  mg)
- Temperature sensor with high resolution (e.g., platinum resistance thermometer)

**Protocol:**

- Calibration:
  - Accurately weigh approximately 1 g of benzoic acid into the crucible.
  - Cut a 10 cm piece of ignition wire and secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
  - Place a small, known amount of distilled water (approx. 1 mL) in the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.
  - Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
  - Submerge the bomb in a known mass of distilled water in the calorimeter bucket.
  - Allow the system to reach thermal equilibrium (typically 5-10 minutes), recording the initial temperature.
  - Ignite the sample by passing an electric current through the wire.

- Record the temperature at regular intervals until a maximum temperature is reached and the subsequent cooling trend is established.
- Depressurize the bomb, clean it, and measure the length of any unburned ignition wire.
- Calculate the heat capacity of the calorimeter (C\_cal) using the known enthalpy of combustion of benzoic acid and the measured temperature change.
- Sample Measurement:
  - Repeat the procedure using a known mass (0.5 - 1.0 g) of **allyl propionate** instead of benzoic acid. Due to its volatility, it is recommended to use a gelatine capsule or a suitable container for the liquid sample.
  - Perform the combustion and temperature recording as described for the calibration.
  - Calculate the heat released by the combustion of **allyl propionate**, correcting for the heat of combustion of the ignition wire and any capsule used.
  - From the heat of combustion at constant volume ( $\Delta U_c$ ), calculate the standard enthalpy of combustion ( $\Delta H_c^\circ$ ) using the relationship  $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$ , where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the combustion reaction.



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### Experimental Workflow for Bomb Calorimetry

# Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To measure the heat capacity of **allyl propionate** as a function of temperature and to determine its enthalpy of fusion.

## Materials:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealable aluminum or stainless steel pans
- Reference material (e.g., sapphire for heat capacity calibration)
- High-purity inert purge gas (e.g., nitrogen)
- Analytical balance

## Protocol:

- Calibration:
  - Perform temperature and enthalpy calibrations using certified standards (e.g., indium) according to the instrument's specifications.
  - For heat capacity measurements, perform a baseline run with two empty, sealed pans.
  - Then, run a standard material with a known heat capacity (e.g., sapphire) under the same conditions that will be used for the sample.
- Sample Preparation:
  - Accurately weigh 5-15 mg of **allyl propionate** into a hermetic DSC pan.
  - Immediately seal the pan to prevent evaporation.

- Prepare an empty, sealed pan to be used as a reference.
- Measurement:
  - Place the sample pan and the reference pan into the DSC cell.
  - To determine the enthalpy of fusion, cool the sample to a temperature well below its expected melting point (e.g., -50 °C).
  - Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition. An endothermic peak will be observed.
  - To determine heat capacity, heat the sample over the desired temperature range at a constant rate (e.g., 10 or 20 °C/min).
- Data Analysis:
  - Enthalpy of Fusion ( $\Delta H_{fus}$ ): Integrate the area of the melting peak. The instrument software typically performs this calculation, yielding the enthalpy of fusion in J/g, which can be converted to kJ/mol.
  - Heat Capacity (Cp): The heat capacity is calculated by comparing the heat flow signal of the sample to that of the baseline and the sapphire standard. The instrument's software will generate a plot of heat capacity versus temperature.

## Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure as a function of temperature or by using calorimetric methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To determine the heat required to transform a mole of **allyl propionate** from the liquid to the gas phase.

Method 1: Using the Clausius-Clapeyron Equation

Materials:

- Apparatus for measuring vapor pressure at different temperatures (e.g., a simple isoteniscopic or a more advanced static or dynamic vapor pressure apparatus)
- Temperature-controlled bath
- Pressure sensor

**Protocol:**

- Introduce a sample of **allyl propionate** into the vapor pressure apparatus.
- Vary the temperature of the sample using the temperature-controlled bath.
- At each stable temperature, measure the corresponding vapor pressure.
- Collect data over a range of temperatures.
- Plot the natural logarithm of the vapor pressure ( $\ln P$ ) against the reciprocal of the absolute temperature ( $1/T$ ).
- The slope of the resulting line will be equal to  $-\Delta H_{\text{vap}}/R$ , where  $R$  is the ideal gas constant. From this, the enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) can be calculated.

**Method 2: Calorimetric Determination****Materials:**

- Calorimeter equipped with a vaporization cell
- Flow system for an inert carrier gas
- Temperature and flow controllers

**Protocol:**

- A known mass of **allyl propionate** is introduced into the vaporization cell within the calorimeter.

- A stream of inert gas is passed through the liquid at a constant flow rate, causing it to evaporate at a constant temperature.
- The heat absorbed during this isothermal vaporization process is measured by the calorimeter.
- The enthalpy of vaporization is calculated by dividing the measured heat absorbed by the number of moles of the evaporated sample.

## Conclusion

This guide provides a centralized resource for the physical and estimated thermochemical properties of **allyl propionate**. The significant lack of experimental thermochemical data highlights an opportunity for further research to validate the presented estimations and to provide a more robust understanding of this compound's thermodynamic behavior. The detailed, generalized experimental protocols offered herein provide a clear methodological framework for researchers to undertake such studies, thereby contributing valuable data to the broader scientific community, particularly in the fields of chemical synthesis and drug development.

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